molecular formula C12H7Cl2NO2 B6365335 5-(2,5-Dichlorophenyl)picolinic acid, 95% CAS No. 1261980-49-7

5-(2,5-Dichlorophenyl)picolinic acid, 95%

Cat. No. B6365335
CAS RN: 1261980-49-7
M. Wt: 268.09 g/mol
InChI Key: FNSXBMATQFHTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-Dichlorophenyl)picolinic acid, 95% (5-DCPPA) is a synthetic organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 265.05 g/mol, and is soluble in water, ethanol, and chloroform. 5-DCPPA is a widely used reagent in research laboratories and is used for a variety of purposes, including synthesis, purification, and as a catalyst.

Scientific Research Applications

5-(2,5-Dichlorophenyl)picolinic acid, 95% is used in a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, as it is able to catalyze a variety of reactions. Additionally, it has been used as a purifying agent for the isolation of proteins and other biological molecules. 5-(2,5-Dichlorophenyl)picolinic acid, 95% has also been used in the synthesis of various pharmaceuticals, such as antifungal agents and antibiotics.

Mechanism of Action

The mechanism of action of 5-(2,5-Dichlorophenyl)picolinic acid, 95% is not fully understood. However, it is believed that it acts as a catalyst for a variety of reactions, including those involving the oxidation of organic compounds. Additionally, it is believed to act as a proton acceptor, allowing for the formation of new bonds in organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,5-Dichlorophenyl)picolinic acid, 95% are not well understood. However, it is known to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other chemicals in the body. Additionally, 5-(2,5-Dichlorophenyl)picolinic acid, 95% has been shown to induce apoptosis in cancer cells, suggesting that it may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2,5-Dichlorophenyl)picolinic acid, 95% in laboratory experiments include its low cost, ease of use, and its ability to catalyze a variety of reactions. Additionally, it is a relatively non-toxic compound, making it safe to use in a laboratory setting. However, there are some limitations to its use, as it can be difficult to remove from the reaction mixture and can interfere with certain types of reactions.

Future Directions

The potential applications of 5-(2,5-Dichlorophenyl)picolinic acid, 95% in scientific research are numerous. In the future, it may be used to synthesize new pharmaceuticals, catalyze more efficient reactions, or be used as a purifying agent for biological molecules. Additionally, further research into its biochemical and physiological effects could uncover potential therapeutic applications. Finally, it could be used to develop more efficient catalysts or to improve existing catalysts.

Synthesis Methods

5-(2,5-Dichlorophenyl)picolinic acid, 95% can be synthesized in a laboratory setting using a variety of methods. One of the most common methods is to react 2,5-dichlorophenol with picolinic acid in the presence of a base, such as potassium hydroxide or sodium hydroxide. The reaction is carried out at a temperature of approximately 140°C, and the resulting product is a white, crystalline solid.

properties

IUPAC Name

5-(2,5-dichlorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-8-2-3-10(14)9(5-8)7-1-4-11(12(16)17)15-6-7/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSXBMATQFHTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CN=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Dichlorophenyl)picolinic acid

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